![molecular formula C12H20N2O B13478557 N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide is a compound that features a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both a cyclopropyl and an azabicyclo moiety makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide typically involves multiple steps. One common method starts with the preparation of the 7-azabicyclo[2.2.1]heptane core. This can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The cyclopropylacetamide moiety is then introduced through subsequent reactions involving acylation and amination steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry tetrahydrofuran (THF) under reflux conditions.
Substitution: Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.
Applications De Recherche Scientifique
N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epibatidine: A potent nicotinic acetylcholine receptor agonist with a similar azabicyclo structure.
7-azabicyclo[2.2.1]heptane derivatives: Various derivatives with modifications on the azabicyclo core, used in different chemical and biological studies.
Uniqueness
What sets this compound apart is its unique combination of a cyclopropyl group and an azabicyclo structure. This combination imparts distinct chemical properties and biological activities, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H20N2O |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
N-(7-azabicyclo[2.2.1]heptan-2-ylmethyl)-2-cyclopropylacetamide |
InChI |
InChI=1S/C12H20N2O/c15-12(5-8-1-2-8)13-7-9-6-10-3-4-11(9)14-10/h8-11,14H,1-7H2,(H,13,15) |
Clé InChI |
IAYXOCFANFZYQP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC(=O)NCC2CC3CCC2N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



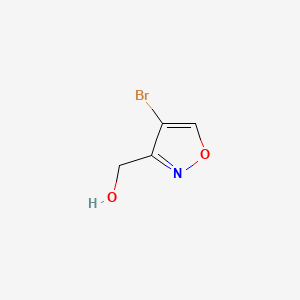
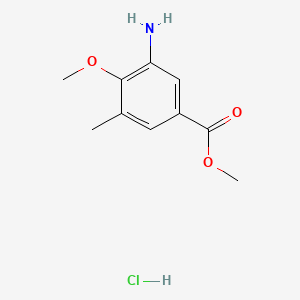
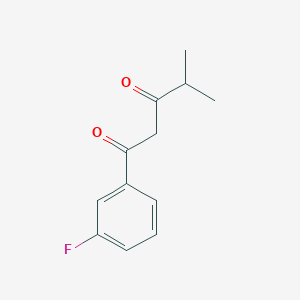
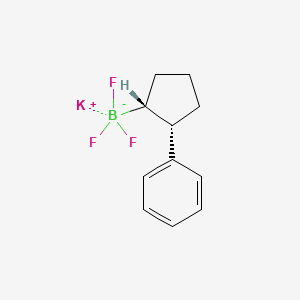
![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)
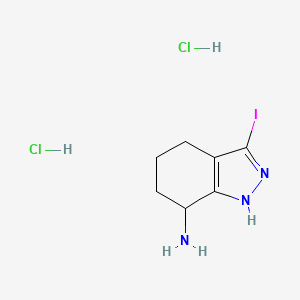
![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
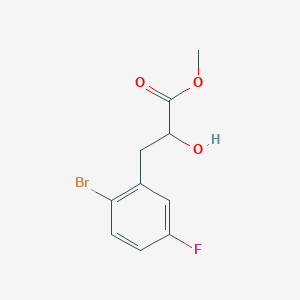
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
